molecular formula C16H28ClNO B12000953 2-Isopropyl-5-methylphenoxyethyldiethylamine hydrochloride CAS No. 75352-37-3

2-Isopropyl-5-methylphenoxyethyldiethylamine hydrochloride

Cat. No.: B12000953
CAS No.: 75352-37-3
M. Wt: 285.9 g/mol
InChI Key: UYZKFTPZFVUBPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diethyl-2-(2-isopropyl-5-methylphenoxy)ethanamine hydrochloride is a chemical compound with the molecular formula C16H28ClNO. It is known for its unique structure, which includes an ethylamine group attached to a phenoxy ring substituted with isopropyl and methyl groups. This compound is used in various scientific research applications due to its distinct chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-(2-isopropyl-5-methylphenoxy)ethanamine hydrochloride typically involves the reaction of 2-isopropyl-5-methylphenol with diethylamine in the presence of an appropriate catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction is carefully monitored, and the product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-(2-isopropyl-5-methylphenoxy)ethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N,N-diethyl-2-(2-isopropyl-5-methylphenoxy)ethanamine hydrochloride is utilized in various scientific research fields, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with cellular components.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-(2-isopropyl-5-methylphenoxy)ethanamine hydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-diethyl-2-(2-isopropyl-5-methylphenoxy)ethanamine hydrochloride is unique due to its specific substitution pattern on the phenoxy ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

75352-37-3

Molecular Formula

C16H28ClNO

Molecular Weight

285.9 g/mol

IUPAC Name

N,N-diethyl-2-(5-methyl-2-propan-2-ylphenoxy)ethanamine;hydrochloride

InChI

InChI=1S/C16H27NO.ClH/c1-6-17(7-2)10-11-18-16-12-14(5)8-9-15(16)13(3)4;/h8-9,12-13H,6-7,10-11H2,1-5H3;1H

InChI Key

UYZKFTPZFVUBPH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC1=C(C=CC(=C1)C)C(C)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.